molecular formula C10H9NO2 B15227254 2-Cyano-6-methylphenyl acetate

2-Cyano-6-methylphenyl acetate

Cat. No.: B15227254
M. Wt: 175.18 g/mol
InChI Key: SNGKYTAQJYLCFH-UHFFFAOYSA-N
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Description

2-Cyano-6-methylphenyl acetate is an organic compound with the molecular formula C10H9NO2. It is characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to a phenyl ring, along with an acetate ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-6-methylphenyl acetate can be achieved through several methods. One common approach involves the reaction of 2-cyano-6-methylphenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as the purification of starting materials, precise control of reaction temperatures, and the use of advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-6-methylphenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-Cyano-6-methylphenyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-6-methylphenyl acetate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis in the presence of esterases. These interactions can lead to the formation of reactive intermediates that further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4-methylphenyl acetate
  • 2-Cyano-6-ethylphenyl acetate
  • 2-Cyano-6-methylbenzoate

Uniqueness

2-Cyano-6-methylphenyl acetate is unique due to the specific positioning of the cyano and methyl groups on the phenyl ring, which influences its reactivity and interaction with other molecules. This structural arrangement can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

(2-cyano-6-methylphenyl) acetate

InChI

InChI=1S/C10H9NO2/c1-7-4-3-5-9(6-11)10(7)13-8(2)12/h3-5H,1-2H3

InChI Key

SNGKYTAQJYLCFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C#N)OC(=O)C

Origin of Product

United States

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